2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid is an amino acid derivative characterized by the presence of an amino group, a carboxyl group, and a side chain containing a hydroxy and sulfooxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid typically involves the incorporation of a hydroxyphenyl moiety into an amino acid backbone. One common method involves the reaction of 3-hydroxy-4-sulfooxybenzaldehyde with an appropriate amino acid derivative under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure the purity and yield of the final product. These methods often utilize advanced techniques such as chromatography and crystallization for purification .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfooxy groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but lacks the sulfooxy group.
2-Amino-3-hydroxy-3-phosphonooxy-propanoic acid: Contains a phosphonooxy group instead of a sulfooxy group.
Uniqueness: The presence of the sulfooxy group in 2-Amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid distinguishes it from other similar compounds. This functional group imparts unique chemical properties, such as increased solubility and reactivity, making it particularly valuable in specific applications .
Properties
Molecular Formula |
C9H11NO7S |
---|---|
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16) |
InChI Key |
KKZVNIAHQBJWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O |
Origin of Product |
United States |
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